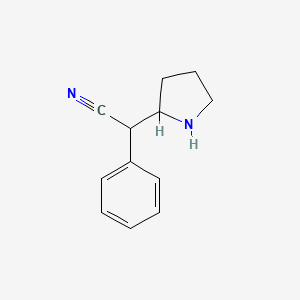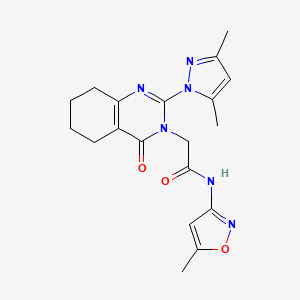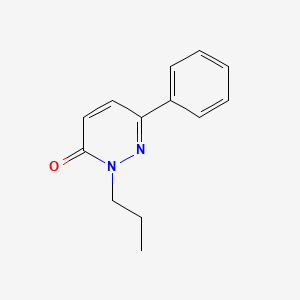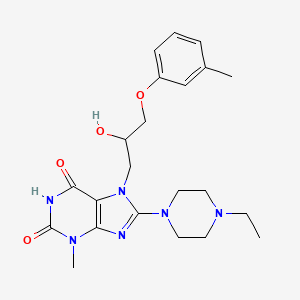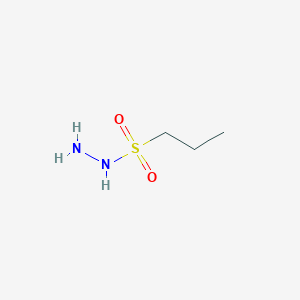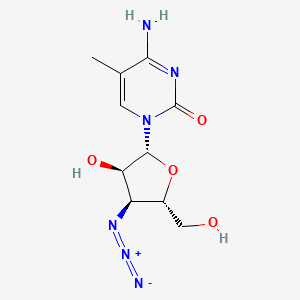
3'-Azido-3'-deoxy-5-methylcytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3'-Azido-3'-deoxy-5-methylcytidine (AMD) is a synthetic nucleoside analog that has gained significant attention in scientific research due to its potential as an antiviral agent. AMD is a derivative of cytidine, which is a nucleoside that is a building block of DNA and RNA. AMD has a unique chemical structure that makes it effective in inhibiting the replication of certain viruses.
科学的研究の応用
Nucleoside Inhibitors in HCV Treatment
One significant application of nucleoside analogs similar to 3'-Azido-3'-deoxy-5-methylcytidine is in the treatment of Hepatitis C virus (HCV). For instance, 4'-Azido-2'-deoxy-2'-methylcytidine is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, displaying effective inhibition with moderate in vivo bioavailability (Nilsson et al., 2012).
Epigenetic Drug Applications in Cancer Therapy
5-Aza-2′-deoxycytidine (decitabine), a drug structurally related to 3'-Azido-3'-deoxy-5-methylcytidine, is used in treating myelodysplastic syndrome (MDS) and is under investigation for treating acute myeloid leukemia (AML) and other malignancies. Its effectiveness lies in its ability to reactivate tumor suppressor genes silenced by aberrant DNA methylation, a frequent event in cancer (Karahoca & Momparler, 2013).
Application in DNA Methylation and Gene Expression
The inhibition of DNA methylation by compounds like 5-aza-2'-deoxycytidine leads to the re-expression of methylation-silenced genes, which is crucial in certain therapeutic applications, especially in cancer treatment. These drugs work by inhibiting DNA methylation in vivo, as demonstrated in clinical studies involving solid tumor patients (Samlowski et al., 2005).
Role in DNA Demethylation Mechanisms
Understanding the mechanisms of DNA demethylation is essential in cancer therapy. Studies show that 5-azacytosine residues in DNA, which are structurally related to 3'-Azido-3'-deoxy-5-methylcytidine, play a crucial role in inhibiting DNA methylation. This understanding is significant for the development of less toxic inhibitors of DNA methylation in cancer therapy (Christman, 2002).
Chemo-Enzymatic Synthesis Applications
The chemo-enzymatic synthesis of nucleosides, including those with azido groups, has been explored for their potential in creating novel nucleoside analogs. This approach is significant for the development of therapeutically useful sugar-modified oligonucleotides (Kumar et al., 2014).
Use in Antiviral and Antisense Applications
Synthetic routes to azido nucleosides, including 3'-deoxy-3'-azido nucleosides, have been developed for potential use in antiviral drugs and antisense ribonucleic guanidine (RNG) applications. These compounds can serve as building blocks in automated synthesis of RNA analogs or oligonucleotide phosphoramidates (Samuels et al., 2013).
Implications in Chromatin Accessibility and Gene Expression
DNA methylation inhibitors like 5-Aza-2'-deoxycytidine, which is structurally related to 3'-Azido-3'-deoxy-5-methylcytidine, have been used to study changes in nucleosome occupancy and gene expression. This research helps in understanding the epigenetic drivers causing loss of tumorigenicity in cancer cells (Pandiyan et al., 2013).
特性
IUPAC Name |
4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O4/c1-4-2-16(10(19)13-8(4)11)9-7(18)6(14-15-12)5(3-17)20-9/h2,5-7,9,17-18H,3H2,1H3,(H2,11,13,19)/t5-,6-,7-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIDXEHGLJUNPT-JXOAFFINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)N=[N+]=[N-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2512533.png)
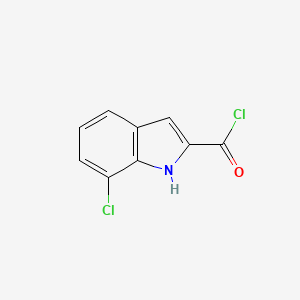
![N-(6-isopropylbenzo[d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2512538.png)
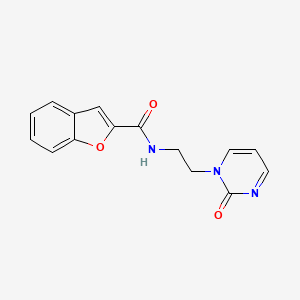
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)benzamide](/img/structure/B2512540.png)
![N-(1-(2-methoxyethyl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2512545.png)
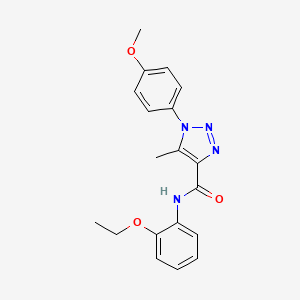
![N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2512547.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2512549.png)
